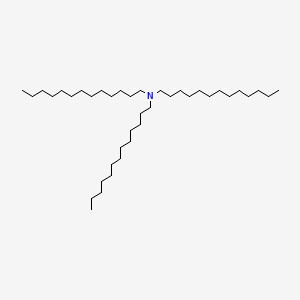
Tris(tridecyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(tridecyl)amine, also known as N,N-ditridecyltridecan-1-amine, is an organic compound with the molecular formula C39H81N. It is a tertiary amine characterized by three tridecyl groups attached to a central nitrogen atom. This compound is known for its hydrophobic properties and is used in various industrial applications due to its unique chemical structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(tridecyl)amine can be synthesized through the alkylation of ammonia or primary amines with tridecyl halides. The reaction typically involves the use of a strong base, such as sodium or potassium hydroxide, to deprotonate the amine, followed by the addition of tridecyl halide. The reaction is carried out under reflux conditions to ensure complete alkylation .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts, such as phase-transfer catalysts, can enhance the efficiency of the alkylation process .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(tridecyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it back to primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the tridecyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields amine oxides, while substitution reactions can produce a variety of alkylated amines .
Applications De Recherche Scientifique
Tris(tridecyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a surfactant in emulsion polymerization.
Biology: Its hydrophobic nature makes it useful in the study of membrane proteins and lipid interactions.
Industry: It is employed in the production of lubricants, anti-static agents, and corrosion inhibitors.
Mécanisme D'action
The mechanism by which tris(tridecyl)amine exerts its effects is largely dependent on its chemical structure. As a tertiary amine, it can act as a nucleophile in various chemical reactions. Its hydrophobic tridecyl groups allow it to interact with lipid membranes, making it useful in applications involving lipid bilayers and micelles . The molecular targets and pathways involved include interactions with lipid molecules and proteins embedded in lipid membranes .
Comparaison Avec Des Composés Similaires
Tris(2-aminoethyl)amine: Known for its use in coordination chemistry and as a ligand for metal complexes.
Tris(2-pyridylmethyl)amine: Used in the synthesis of multimetallic complexes and chiral analysis.
Tris(3-aminopropyl)amine: Employed in the study of anion recognition and as a tripodal receptor.
Uniqueness: Tris(tridecyl)amine is unique due to its long hydrophobic alkyl chains, which impart distinct properties compared to other tris-amines. Its ability to interact with lipid membranes and form micelles makes it particularly valuable in applications related to lipid interactions and surfactant chemistry .
Propriétés
Numéro CAS |
5910-77-0 |
|---|---|
Formule moléculaire |
C39H81N |
Poids moléculaire |
564.1 g/mol |
Nom IUPAC |
N,N-di(tridecyl)tridecan-1-amine |
InChI |
InChI=1S/C39H81N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40(38-35-32-29-26-23-20-17-14-11-8-5-2)39-36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3 |
Clé InChI |
GDSGXRQXKTWBOS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCN(CCCCCCCCCCCCC)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


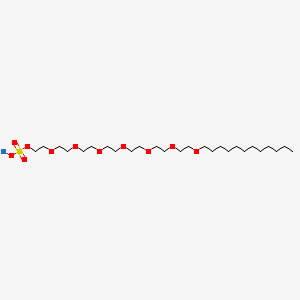
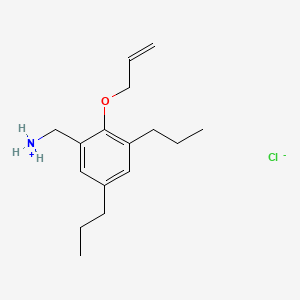
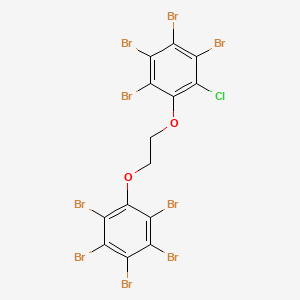
![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
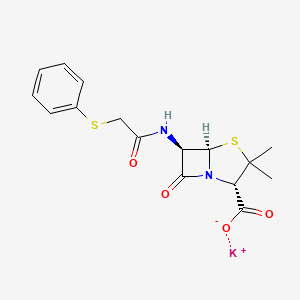

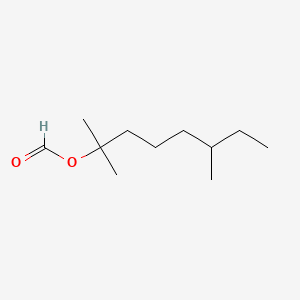
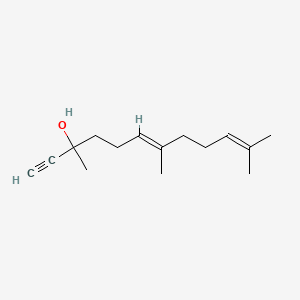
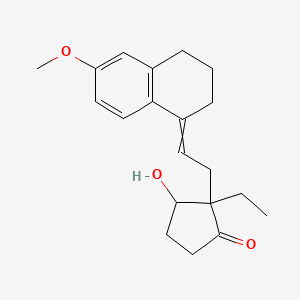
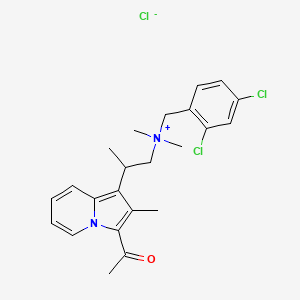
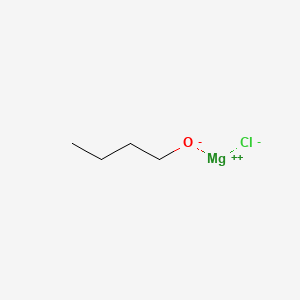

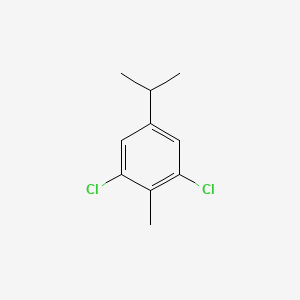
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
